molecular formula C10H20N4O7 B1329959 L-Arginine malate CAS No. 16856-16-9

L-Arginine malate

Cat. No. B1329959
CAS RN: 16856-16-9
M. Wt: 308.29 g/mol
InChI Key: RUFJTBOKWJYXPM-WCCKRBBISA-N
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Description

L-Arginine malate is a compound made up of the amino acid L-Arginine and malate, a derivative of malic acid . L-Arginine is an amino acid that helps the body build protein and is found in most protein-rich foods . It’s also used as a supplement for various health benefits . Malate, on the other hand, is involved in the citric acid cycle, which is a key energy-producing process in the body .


Synthesis Analysis

L-Arginine malate can be synthesized from L-Arginine and DL-Malate . In a study, arginine–malate-based dual-emission carbon dots were prepared by a simple and rapid solvothermal synthesis method .


Molecular Structure Analysis

The molecular formula for L-Arginine is C6H14N4O2 and for malate is C4H6O5. When combined to form L-Arginine malate, the molecular formula is C16H34N8O9 . The molecule features a guanidino group appended to a standard amino acid framework .


Chemical Reactions Analysis

L-Arginine is converted to L-Citrulline by argininosuccinate synthase . This conversion is part of the urea cycle, which is a key metabolic pathway that produces urea from ammonia. This process is crucial for removing excess nitrogen from the body .


Physical And Chemical Properties Analysis

L-Arginine malate is a crystalline powder with a white color . It has a high solubility in water and is stable under normal temperatures and pressures .

Scientific Research Applications

Endothelial Function and Cardiovascular Health

L-Arginine plays a significant role in regulating endothelial function and vascular tone. Studies have shown its effectiveness in conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus. It's involved in nitric oxide production, crucial for vascular health (Gambardella et al., 2020).

Metabolic Engineering and Industrial Production

Research in metabolic engineering of microorganisms for L-arginine production highlights its importance in both medicinal and industrial applications. Techniques like systems metabolic engineering are used for efficient construction of microorganisms to overproduce L-arginine, vital for industrial-level production (Shin & Lee, 2014).

Immune System Regulation

L-Arginine is crucial in immune responses, especially in the metabolism by myeloid cells which can affect lymphocyte responses during immune responses and tumor growth. It competes with enzymes like arginase and nitric-oxide synthase, playing a key role in T-cell function (Bronte & Zanovello, 2005).

Exercise and Physical Performance

L-Citrulline-malate, closely related to L-arginine, influences branched-chain amino acid utilization during exercise. It can increase plasma concentrations of citrulline, arginine, and other metabolites, impacting insulin and growth hormone levels post-exercise, indicating its potential in enhancing athletic performance (Sureda et al., 2010).

Anti-Aging Effects

L-Arginine's versatile role extends to anti-aging effects. It acts as a precursor for several compounds like polyamines and proline, impacting areas like cardiovascular health, immune response, and gastric hyperacidity. Its benefits in anti-aging are considered significant (Gad, 2010).

Nutritional and Metabolic Roles

L-Arginine's importance in nutrition, particularly as a precursor of nitric oxide and its regulatory roles in carbohydrate and lipid metabolism, is noteworthy. It's essential in various physiological states, impacting reproductive, cardiovascular, and immune functions (Wu et al., 2000).

Safety And Hazards

L-Arginine malate is generally safe for use, but it may cause side effects such as nausea, diarrhea, and bloating . It’s important to avoid dust formation and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFJTBOKWJYXPM-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194797
Record name Arginine malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arginine malate

CAS RN

41989-03-1, 16856-16-9
Record name Arginine malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41989-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, 2-hydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16856-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-Malic acid, compound with L-arginine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arginine malate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
W would someone take L-arginine - aminoz.com.au
… L-arginine malate 2:1 is a widely available alternative to pure L-arginine, while L-arginine malate 1:1 is less ideal. Note: Some companies may not specify the type of L-arginine on their …
Number of citations: 0 www.aminoz.com.au
W would someone take L-Glutamine - aminoz.com.au
… L-arginine malate 2:1 is a widely available alternative to pure L-arginine, while L-arginine malate 1:1 is less ideal. Note: Some companies may not specify the type of L-arginine on their …
Number of citations: 0 www.aminoz.com.au
W would someone take L-Glutamine - aminoz.com.au
… L-arginine malate 2:1 is a widely available alternative to pure L-arginine, while L-arginine malate 1:1 is less ideal. Note: Some companies may not specify the type of L-arginine on their …
Number of citations: 0 www.aminoz.com.au
AG Karadayian, J Bustamante, A Czerniczyniec… - Neuroscience, 2014 - Elsevier
Increased reactive oxygen species generation and mitochondrial dysfunction occur during ethanol hangover. The aim of this work was to study the effect of melatonin pretreatment on …
Number of citations: 24 www.sciencedirect.com
AG Karadayian, J Bustamante, A Czerniczyniec… - Neuroscience, 2015 - Elsevier
Alcohol hangover (AH) is defined as the temporary state after alcohol binge-like drinking, starting when ethanol (EtOH) is absent in plasma. Previous data indicate that AH induces …
Number of citations: 49 www.sciencedirect.com
X Yi, Y Yang, T Li, M Li, T Yao, G Hu, G Wan… - Frontiers in …, 2023 - frontiersin.org
Signaling metabolites can effectively regulate the biological functions of many tissues and organs. β-Aminoisobutyric acid (BAIBA), a product of valine and thymine catabolism in …
Number of citations: 1 www.frontiersin.org
AG Karadayian, G Malanga, A Czerniczyniec… - Free Radical Biology …, 2017 - Elsevier
Alcohol hangover (AH) is the pathophysiological state after a binge-like drinking. We have previously demonstrated that AH induced bioenergetics impairments in a total fresh …
Number of citations: 26 www.sciencedirect.com
GM Garrity, JG Holt, JR Battista, FA Rainey… - Bergey's Manual® of …, 2001 - Springer
The family Deinococcaceaewas described with the genus Deinococcus as the type genus (Brooks and Murray, 1981), and the descriptive details are given under Deinococcus. Strains …
Number of citations: 14 link.springer.com
NOS N'Gorge
Number of citations: 0

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